molecular formula C20H17N5O8 B11989257 N'-[(3,5-dinitrophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide

N'-[(3,5-dinitrophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B11989257
M. Wt: 455.4 g/mol
InChI Key: WQIRKLZCPYHKTP-UHFFFAOYSA-N
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Description

N’-[(3,5-dinitrophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a dinitrophenyl group, a carbonyl group, a hydroxy group, and a quinoline moiety, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3,5-dinitrophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide typically involves multiple steps, starting with the preparation of the quinoline core The quinoline derivative is then functionalized with a hydroxy group and a carbonyl group

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(3,5-dinitrophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro groups can be reduced to amino groups.

    Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the dinitrophenyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a quinoline derivative with an additional carbonyl group, while reduction of the nitro groups would produce an amino-substituted quinoline derivative.

Scientific Research Applications

N’-[(3,5-dinitrophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[(3,5-dinitrophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to engage in various biochemical interactions, such as binding to enzymes or receptors, inhibiting specific metabolic pathways, or inducing oxidative stress in cells. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dinitrophenyl)carbamate
  • Phenyl N-(3,5-dinitrophenyl)carbamate
  • 2,4-dinitrophenylhydrazine

Uniqueness

N’-[(3,5-dinitrophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide is unique due to its combination of a quinoline core with a dinitrophenyl group and multiple reactive functional groups

Properties

Molecular Formula

C20H17N5O8

Molecular Weight

455.4 g/mol

IUPAC Name

N'-(3,5-dinitrobenzoyl)-4-hydroxy-2-oxo-1-propylquinoline-3-carbohydrazide

InChI

InChI=1S/C20H17N5O8/c1-2-7-23-15-6-4-3-5-14(15)17(26)16(20(23)29)19(28)22-21-18(27)11-8-12(24(30)31)10-13(9-11)25(32)33/h3-6,8-10,26H,2,7H2,1H3,(H,21,27)(H,22,28)

InChI Key

WQIRKLZCPYHKTP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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